4-Chloro-6-methoxynaphthalen-2-ol
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Overview
Description
4-Chloro-6-methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H9ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both chloro and methoxy substituents on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxynaphthalen-2-ol typically involves the chlorination and methoxylation of naphthalene derivatives. One common method is the Friedel-Crafts acylation followed by a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxynaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions are often employed.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can be further utilized in various chemical syntheses .
Scientific Research Applications
4-Chloro-6-methoxynaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes essential for cell wall synthesis. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-2-methoxyphenol: Used in the synthesis of pharmaceuticals.
6-Methoxy-2-naphthaleneboronic acid: Utilized in Suzuki-Miyaura coupling reactions
Uniqueness
4-Chloro-6-methoxynaphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Properties
Molecular Formula |
C11H9ClO2 |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO2/c1-14-9-3-2-7-4-8(13)5-11(12)10(7)6-9/h2-6,13H,1H3 |
InChI Key |
HCKQMHPGZIKQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2C=C1)O)Cl |
Origin of Product |
United States |
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